(R)-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
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Overview
Description
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazole moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a pyrazole compound under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: shares structural similarities with other piperidine and pyrazole derivatives.
Substituted pyrazolo[1,5-a]pyridine compounds: These compounds also feature a pyrazole ring and are studied for their kinase inhibitory activity.
Phosphoinositide 3-kinase inhibitors: These compounds have similar applications in medicinal chemistry and are used in cancer research.
Uniqueness
What sets ®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
(3R)-1-methyl-N-(1-methylpyrazol-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-13-5-3-4-9(7-13)12-10-6-11-14(2)8-10/h6,8-9,12H,3-5,7H2,1-2H3/t9-/m1/s1 |
InChI Key |
JKHQBJMVYAHWSP-SECBINFHSA-N |
Isomeric SMILES |
CN1CCC[C@H](C1)NC2=CN(N=C2)C |
Canonical SMILES |
CN1CCCC(C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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